molecular formula C13H21NO4 B12828141 1-tert-butyl 3-ethyl 2,3-dihydropyridine-1,3(6H)-dicarboxylate

1-tert-butyl 3-ethyl 2,3-dihydropyridine-1,3(6H)-dicarboxylate

Cat. No.: B12828141
M. Wt: 255.31 g/mol
InChI Key: AEKRZCOPIGVYIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(tert-Butyl) 3-ethyl 3,6-dihydropyridine-1,3(2H)-dicarboxylate is a chemical compound belonging to the class of dihydropyridines. Dihydropyridines are known for their significant role in medicinal chemistry, particularly as calcium channel blockers. This compound is characterized by the presence of a tert-butyl group and an ethyl ester group attached to the dihydropyridine ring, which can influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-Butyl) 3-ethyl 3,6-dihydropyridine-1,3(2H)-dicarboxylate typically involves the Hantzsch dihydropyridine synthesis. This method includes the following steps:

    Condensation Reaction: An aldehyde, a β-keto ester, and ammonia or an ammonium salt are condensed in the presence of a suitable solvent such as ethanol.

    Cyclization: The intermediate formed undergoes cyclization to form the dihydropyridine ring.

    Esterification: The final step involves esterification to introduce the tert-butyl and ethyl ester groups.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(tert-Butyl) 3-ethyl 3,6-dihydropyridine-1,3(2H)-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.

    Reduction: Reduction reactions can convert the compound into tetrahydropyridine derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the dihydropyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Pyridine derivatives.

    Reduction: Tetrahydropyridine derivatives.

    Substitution: Various substituted dihydropyridine derivatives depending on the reagents used.

Scientific Research Applications

1-(tert-Butyl) 3-ethyl 3,6-dihydropyridine-1,3(2H)-dicarboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a calcium channel blocker, which can be used in the treatment of cardiovascular diseases.

    Biological Studies: The compound is used in research to understand its interactions with biological targets such as ion channels and receptors.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex chemical compounds.

Mechanism of Action

The mechanism of action of 1-(tert-Butyl) 3-ethyl 3,6-dihydropyridine-1,3(2H)-dicarboxylate involves its interaction with calcium channels. By binding to these channels, the compound can inhibit the influx of calcium ions into cells, leading to vasodilation and a reduction in blood pressure. This mechanism is similar to other dihydropyridine calcium channel blockers.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: A well-known dihydropyridine calcium channel blocker.

    Amlodipine: Another dihydropyridine used in the treatment of hypertension.

    Felodipine: Similar in structure and function to other dihydropyridines.

Uniqueness

1-(tert-Butyl) 3-ethyl 3,6-dihydropyridine-1,3(2H)-dicarboxylate is unique due to the presence of the tert-butyl and ethyl ester groups, which can influence its pharmacokinetic properties and biological activity. These structural differences can result in variations in its potency, duration of action, and side effect profile compared to other dihydropyridines.

Properties

Molecular Formula

C13H21NO4

Molecular Weight

255.31 g/mol

IUPAC Name

1-O-tert-butyl 3-O-ethyl 3,6-dihydro-2H-pyridine-1,3-dicarboxylate

InChI

InChI=1S/C13H21NO4/c1-5-17-11(15)10-7-6-8-14(9-10)12(16)18-13(2,3)4/h6-7,10H,5,8-9H2,1-4H3

InChI Key

AEKRZCOPIGVYIO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CN(CC=C1)C(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.